molecular formula C17H23ClN2O4S B2894479 5-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-methoxybenzamide CAS No. 2034307-72-5

5-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-methoxybenzamide

Cat. No. B2894479
M. Wt: 386.89
InChI Key: ZPSPBWOWMOVZKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C17H23ClN2O4S and its molecular weight is 386.89. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Properties and Receptor Affinity

  • Selective Serotonin 4 Receptor Agonists : Studies have demonstrated the synthesis and evaluation of benzamide derivatives, including structures similar to 5-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-methoxybenzamide, highlighting their potential as selective serotonin 4 (5-HT4) receptor agonists. These compounds have shown promise in accelerating gastric emptying and increasing defecation frequency, suggesting potential as novel prokinetic agents with reduced side effects by targeting 5-HT4 receptors while minimizing interaction with 5-HT3- and dopamine D2 receptors (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).

Chemical Structure and Molecular Interaction Studies

  • Conformational and Stability Studies : Research into benzimidazole derivatives bearing 1,2,4-triazole, related in structural complexity to the specified compound, has involved detailed conformational analyses, tautomeric properties, and molecular docking studies. These investigations provide insights into the anti-cancer properties and molecular stabilities, offering a foundation for understanding how similar compounds might interact with biological targets, such as the epidermal growth factor receptor (EGFR) (Karayel, 2021).

properties

IUPAC Name

5-chloro-N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O4S/c1-24-16-3-2-12(18)10-15(16)17(21)19-13-4-7-20(8-5-13)14-6-9-25(22,23)11-14/h2-3,10,13-14H,4-9,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSPBWOWMOVZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-methoxybenzamide

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